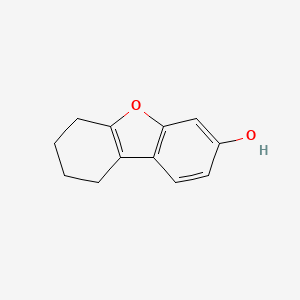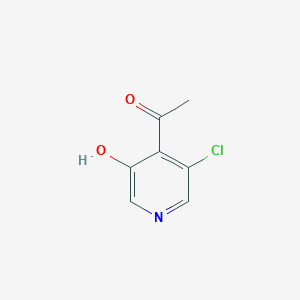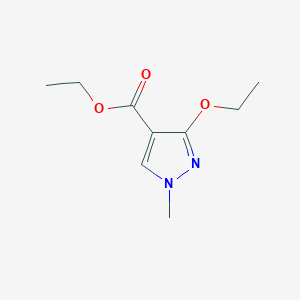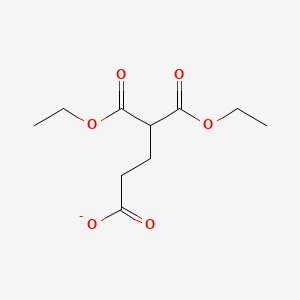
5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate is a chemical compound that belongs to the class of oxazoles It is characterized by its ethoxy and ethoxycarbonyl functional groups attached to a pentanoate backbone
Vorbereitungsmethoden
The synthesis of 5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate typically involves the condensation of oxazoles with dienophiles. One common method includes the reaction of 5-ethoxy-4-methyloxazole with maleic acid anhydride in ether at low temperatures . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The ethoxy and ethoxycarbonyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex oxazole derivatives.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. For example, in the Diels-Alder reaction, it acts as a dienophile, reacting with dienes to form adducts. The stereochemistry of these reactions is crucial, as it determines the final product’s structure and properties . The compound’s effects are mediated through its ability to form stable intermediates and products under specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate can be compared with other oxazole derivatives, such as:
5-Ethoxy-4-methyloxazole: Similar in structure but with a methyl group instead of an ethoxycarbonyl group.
4-Methyl-5-ethoxyoxazole: Another derivative with different substituents on the oxazole ring.
Fluorinated oxazoles: These compounds have fluorine atoms incorporated into the oxazole ring, leading to different chemical properties and reactivities
Eigenschaften
CAS-Nummer |
50408-81-6 |
|---|---|
Molekularformel |
C10H15O6- |
Molekulargewicht |
231.22 g/mol |
IUPAC-Name |
5-ethoxy-4-ethoxycarbonyl-5-oxopentanoate |
InChI |
InChI=1S/C10H16O6/c1-3-15-9(13)7(5-6-8(11)12)10(14)16-4-2/h7H,3-6H2,1-2H3,(H,11,12)/p-1 |
InChI-Schlüssel |
FMYOUXLCWKGJGN-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C(CCC(=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


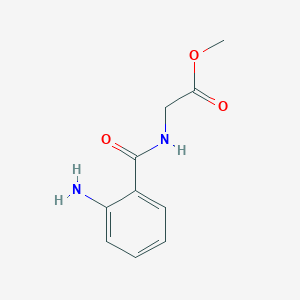
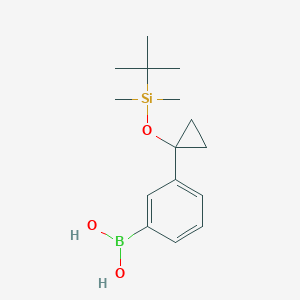
![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)


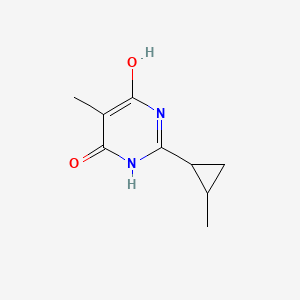
methanone](/img/structure/B13982809.png)

